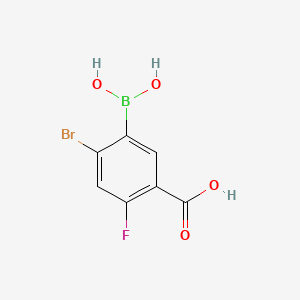

5-Borono-4-bromo-2-fluorobenzoic acid

Description

Contextual Significance of Halogenated Boronic Acids in Organic Synthesis

Halogenated boronic acids are pivotal reagents in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide, a fundamental transformation in the synthesis of biaryls and other conjugated systems present in many pharmaceuticals, agrochemicals, and advanced materials. The presence of halogens on the boronic acid partner can influence the electronic properties and reactivity of the molecule, often leading to improved reaction yields and selectivity.

Strategic Importance of Fluorine and Bromine Substitutions in Benzoic Acid Derivatives

The incorporation of fluorine and bromine atoms into benzoic acid derivatives is a strategic approach widely employed in drug discovery and materials science.

Fluorine , with its high electronegativity and small size, can significantly alter the physicochemical properties of a molecule. mdpi.comnih.gov It can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase binding affinity to biological targets, and modulate the acidity (pKa) of nearby functional groups, which in turn affects a compound's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov

Bromine , a larger and more polarizable halogen, can also impart unique characteristics. It can participate in halogen bonding, a non-covalent interaction that can influence molecular conformation and receptor binding. nih.govnih.gov The introduction of bromine can enhance the therapeutic activity of a drug and affect its metabolic pathways. nih.gov In materials science, bromine substitution can modify properties such as flame retardancy and refractive index. tcichemicals.com

Overview of 5-Bromo-2-fluorobenzoic Acid as a Versatile Synthetic Building Block

5-Bromo-2-fluorobenzoic acid serves as a versatile synthetic intermediate, offering multiple reactive sites for chemical modification. The carboxylic acid group can undergo standard transformations such as esterification and amidation. The bromine and fluorine substituents provide handles for various cross-coupling reactions, allowing for the introduction of diverse functionalities. This trifunctional nature makes it a valuable precursor for the synthesis of complex, highly substituted aromatic compounds.

Scope and Academic Relevance of Research on 5-Bromo-2-fluorobenzoic Acid

Research involving 5-bromo-2-fluorobenzoic acid and related halogenated benzoic acids is primarily focused on their application in the synthesis of biologically active molecules. chemimpex.combiosynth.com The academic relevance stems from the ongoing need for novel and efficient synthetic routes to complex organic molecules with potential therapeutic applications. Studies often explore new catalytic systems for cross-coupling reactions involving these building blocks and investigate the structure-activity relationships of the resulting products. chemimpex.combiosynth.com

Chemical and Physical Properties of 5-Bromo-2-fluorobenzoic Acid

| Property | Value |

| CAS Number | 146328-85-0 |

| Molecular Formula | C₇H₄BrFO₂ |

| Molecular Weight | 219.01 g/mol |

| Appearance | White to light yellow powder |

| Melting Point | 141-145 °C |

| Solubility | Slightly soluble in water |

This data is compiled from various chemical suppliers and databases. mdpi.comchemimpex.combiosynth.comdovepress.com

Properties

Molecular Formula |

C7H5BBrFO4 |

|---|---|

Molecular Weight |

262.83 g/mol |

IUPAC Name |

5-borono-4-bromo-2-fluorobenzoic acid |

InChI |

InChI=1S/C7H5BBrFO4/c9-5-2-6(10)3(7(11)12)1-4(5)8(13)14/h1-2,13-14H,(H,11,12) |

InChI Key |

ISVPELQRJPPRIW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1Br)F)C(=O)O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Borono 4 Bromo 2 Fluorobenzoic Acid

Precursor Compounds and Starting Material Derivatization

The synthesis of 5-borono-4-bromo-2-fluorobenzoic acid logically commences with a suitably substituted benzene (B151609) ring, with 4-bromo-2-fluorobenzoic acid serving as a key precursor. guidechem.com This intermediate can be synthesized through the oxidation of 4-bromo-2-fluorotoluene (B1265965) (also known as 1-bromo-2-fluoro-4-methylbenzene). guidechem.com

One established method involves the oxidation of 1-bromo-2-fluoro-4-methylbenzene using a strong oxidizing agent such as potassium permanganate (B83412). guidechem.com In a typical procedure, the starting material is heated with potassium permanganate in a pyridine (B92270) and water mixture. guidechem.com Following the reaction, a workup procedure involving filtration and acidification yields 4-bromo-2-fluorobenzoic acid as a solid precipitate. guidechem.com A reported yield for this transformation is 73%. guidechem.com

An alternative, high-yield approach utilizes a cobalt-catalyzed oxidation process. chemicalbook.com This method treats 2-fluoro-4-bromotoluene with oxygen in the presence of a catalyst system comprising cobalt(II) diacetate tetrahydrate, sodium bromide, and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) in acetic acid. chemicalbook.comguidechem.com The reaction is conducted at elevated temperature and pressure, leading to the formation of the target carboxylic acid. chemicalbook.comguidechem.com This "green chemistry" approach has been reported to produce 4-bromo-2-fluorobenzoic acid in yields as high as 88%. chemicalbook.com

Table 1: Comparison of Synthetic Routes to 4-Bromo-2-fluorobenzoic acid

Once the 4-bromo-2-fluorobenzoic acid precursor is obtained, derivatization, particularly of the carboxylic acid group, may be necessary. The carboxyl group can be converted into an ester, such as a methyl or tert-butyl ester, to prevent it from interfering with subsequent reactions, like metalation or palladium-catalyzed coupling. biosynth.com This protection strategy is common in multi-step organic syntheses to mask the reactivity of certain functional groups.

Targeted Bromination and Fluorination Strategies

The substitution pattern of the target molecule—fluorine at C2, bromine at C4, and the boronic acid at C5—requires regioselective introduction of the halogen atoms onto the benzoic acid scaffold. In the synthetic routes discussed, the precursor 4-bromo-2-fluorotoluene already contains the required fluoro and bromo substituents. guidechem.comguidechem.com The synthesis of this precursor typically involves multi-step pathways starting from simpler aromatic compounds, where electrophilic aromatic substitution reactions are key.

For instance, the synthesis could begin with fluorotoluene, followed by a directed bromination. The fluorine atom is an ortho-, para-director. Therefore, bromination of 2-fluorotoluene (B1218778) would be expected to yield a mixture of products, including the desired 4-bromo-2-fluorotoluene. The regioselectivity of such halogenation reactions is a critical factor, often influenced by steric hindrance and the electronic nature of the directing groups.

Alternatively, strategies involving the Sandmeyer reaction can be employed to introduce halogens at specific positions. google.com This involves the diazotization of an amino group on the benzene ring, followed by its replacement with a halide. For example, a synthetic pathway could involve a starting material like 2-amino-5-fluorobenzoic acid methyl ester, which could then undergo bromination and subsequent conversion of the amino group to another functional group if needed. google.com

Introduction of the Boronic Acid Moiety: Methodological Approaches

The final key transformation is the introduction of the boronic acid group [-B(OH)₂] at the C5 position of the 4-bromo-2-fluorobenzoic acid scaffold. Several methodologies are available for this carbon-boron bond formation.

Directed Ortho-Metalation and Boronylation

Directed ortho-metalation (DoM) is a powerful technique where a functional group on an aromatic ring directs deprotonation to an adjacent position using a strong base, typically an organolithium reagent. organic-chemistry.org The resulting aryllithium species can then be trapped with an electrophile, such as a trialkyl borate (B1201080) (e.g., trimethyl borate or triisopropyl borate), to form a boronate ester, which is subsequently hydrolyzed to the boronic acid. organic-chemistry.org

In the context of 4-bromo-2-fluorobenzoic acid, the carboxylate group (formed by initial deprotonation with the base) and the C2-fluorine are both ortho-directing groups. unblog.fr The carboxylate directs to the C2 and C6 positions, while the fluorine directs to C1 and C3. unblog.fr This would favor metalation at the C3 position, which is ortho to the fluorine atom. Therefore, a direct ortho-metalation on 4-bromo-2-fluorobenzoic acid itself is not a viable strategy for introducing the boronic acid at the C5 position. A different precursor would be required where a directing group is positioned to facilitate metalation at the target C5 position.

Palladium-Catalyzed Boronylation Reactions

The Miyaura borylation reaction is a robust and widely used palladium-catalyzed cross-coupling method for synthesizing aryl boronate esters from aryl halides or triflates. wikipedia.orgorganic-chemistry.org This reaction typically employs a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), a palladium catalyst, and a base. wikipedia.orgnih.gov

To synthesize this compound, a plausible strategy would involve starting with a dihalogenated precursor, such as 4-bromo-5-iodo-2-fluorobenzoic acid or 4,5-dibromo-2-fluorobenzoic acid. The greater reactivity of C-I bonds and, to a lesser extent, C-Br bonds in palladium-catalyzed reactions allows for selective borylation. princeton.edu By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to selectively replace one halogen atom with the boryl group while leaving the other intact. rsc.org For example, the C-I bond would be expected to react preferentially over the C-Br bond, allowing for the selective formation of a boronate ester at the C5 position of a 4-bromo-5-iodo precursor. This method is highly versatile and tolerates a wide range of functional groups. nih.gov

Other Boron-Introducing Methodologies

Another classical approach involves lithium-halogen exchange. harvard.edu This method is particularly effective for converting aryl bromides and iodides into the corresponding aryllithium species. princeton.edu The reaction is typically very fast and is often performed at low temperatures to prevent side reactions. harvard.edu

Starting with a precursor like 4,5-dibromo-2-fluorobenzoic acid (or its ester derivative), treatment with one equivalent of an alkyllithium reagent (such as n-butyllithium or tert-butyllithium) at low temperature could induce a selective bromine-lithium exchange. researchgate.net The selectivity of this exchange can be influenced by steric and electronic factors; often the more sterically accessible or electronically activated halogen will exchange preferentially. uni-regensburg.de The resulting aryllithium intermediate at the C5 position can then be quenched with a trialkyl borate and hydrolyzed to yield the desired this compound.

Reaction Pathway Optimization for Enhanced Yield and Selectivity

Optimizing any synthetic route to this compound requires careful consideration of reaction conditions to maximize yield and regioselectivity while minimizing side products.

In the precursor synthesis , the choice of oxidizing agent and conditions is critical. While potassium permanganate is effective, the cobalt-catalyzed aerobic oxidation offers higher yields and operates under greener principles. guidechem.comchemicalbook.com Optimization of this step would involve fine-tuning the catalyst loading, oxygen pressure, and temperature to achieve complete conversion of the starting material efficiently. guidechem.com

For the crucial boronylation step , several factors must be optimized:

Table of Compounds

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of arylboronic acids like this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of environmentally benign solvents, alternative catalysts, and more atom-economical reagents.

To mitigate the reliance on precious metal catalysts like palladium, research has explored transition-metal-free borylation reactions. Photoinduced borylation of aryl halides using catalysts like 1-methylbenzimidazole (B167850) in an aqueous phase represents a significant step towards a more sustainable process. rsc.org This method offers operational simplicity and proceeds at room temperature, further reducing energy consumption. rsc.org Additionally, heterogeneous photocatalytic systems, for example, using cadmium sulfide (B99878) nanosheets, have been developed for borylation reactions, allowing for the catalyst to be recycled and reused over multiple cycles. scitechdaily.com

The choice of boron source is another critical aspect of green synthesis. Traditionally, bis(pinacolato)diboron (B₂pin₂) has been widely used. However, its use leads to poor atom economy as the pinacol (B44631) portion is a waste byproduct. scientificupdate.com A greener alternative is tetrahydroxydiboron (B82485) (BBA), which avoids the need to hydrolyze the resulting boronic ester to the desired boronic acid. scientificupdate.comacs.orgresearchgate.net This simplifies the process, reduces waste, and can lead to significant cost reductions. scientificupdate.comacs.org The development of one-pot procedures, where the borylation is immediately followed by a subsequent reaction like a Suzuki-Miyaura coupling, further enhances the green credentials of the synthesis by minimizing purification steps and solvent usage. rsc.orgmedium.com

| Green Chemistry Approach | Advantage | Example Reagents/Conditions |

| Alternative Boron Source | Improved atom economy, simplified process, cost reduction. scientificupdate.comacs.org | Tetrahydroxydiboron (BBA) instead of bis(pinacolato)diboron. acs.orgresearchgate.net |

| Greener Solvents | Reduced environmental impact and waste. rsc.org | Near-neat conditions or aqueous phases. rsc.orgrsc.org |

| Alternative Catalysis | Avoids precious or heavy metals, potential for recyclability. rsc.orgscitechdaily.com | Photoinduced catalysis with organic catalysts or heterogeneous photocatalysts. rsc.orgscitechdaily.com |

| Process Intensification | Reduced waste, energy, and time. rsc.orgmedium.com | One-pot borylation/Suzuki-Miyaura coupling reactions. rsc.orgmedium.com |

Scalability Considerations for Research and Industrial Applications

The transition of a synthetic route from a laboratory scale to industrial production requires careful consideration of several factors to ensure the process is safe, efficient, and economically viable. For the synthesis of this compound via Miyaura borylation, key scalability challenges include catalyst efficiency, reaction conditions, and impurity management.

The choice of catalyst and its loading are critical for cost-effectiveness on an industrial scale. While various palladium catalysts are effective, reducing the catalyst loading to minimal levels (e.g., 0.05 to 0.3 mol%) is a primary goal in process development. acs.orgmedium.com The selection of highly active catalysts, such as certain Buchwald palladacycles, can achieve high conversion rates with low catalyst loadings. acs.org

Reaction conditions must be carefully controlled for safe and consistent production. Miyaura borylation reactions can be sensitive to oxygen, which can impact reaction efficiency and safety, necessitating control of dissolved and headspace oxygen levels during scale-up. scientificupdate.com While some lab-scale procedures may require high temperatures (95-105°C), optimizing the process to run at lower temperatures can reduce energy costs and improve safety. carbogen-amcis.com

Impurity control is another significant challenge in scaling up. Common side reactions in Miyaura borylation include the formation of debrominated and homocoupled byproducts. acs.orgcarbogen-amcis.com These impurities can be difficult to remove in downstream processing, so the reaction conditions must be optimized to minimize their formation to acceptable levels (e.g., NMT 3.0%). acs.org

| Scalability Factor | Consideration | Impact on Industrial Production |

| Catalyst Loading | Minimizing the amount of expensive palladium catalyst used. acs.orgmedium.com | Directly reduces the cost of the final product. medium.com |

| Reaction Conditions | Control of temperature and oxygen levels. scientificupdate.comacs.org | Ensures process safety, consistency, and efficiency. scientificupdate.com |

| Impurity Profile | Minimizing byproducts like debrominated and homocoupled species. acs.orgcarbogen-amcis.com | Simplifies purification and ensures the final product meets quality specifications. acs.org |

| Process Simplification | Eliminating steps like ester hydrolysis through reagent choice. acs.orgresearchgate.net | Reduces plant cycle time, waste, and overall production cost. acs.orgcarbogen-amcis.com |

Reactivity and Chemical Transformations of 5 Borono 4 Bromo 2 Fluorobenzoic Acid

Role in Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often utilizing palladium or copper catalysts. 5-Borono-4-bromo-2-fluorobenzoic acid possesses two key functionalities for these transformations: the boronic acid group, which is a staple in Suzuki-Miyaura couplings, and the bromo group, which can participate in a variety of palladium- and copper-catalyzed reactions. The challenge in utilizing this molecule lies in achieving chemoselectivity, directing the reaction to one site without affecting the other.

Suzuki-Miyaura Coupling: Mechanism and Substrate Scope

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. The generally accepted mechanism involves a catalytic cycle with three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a palladium(II) complex.

Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex, a step that is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

For a molecule like this compound, which contains both the boronic acid and the halide, both intramolecular and intermolecular reactions are conceivable. Selective intermolecular coupling would require carefully chosen conditions to favor the reaction of either the boronic acid or the bromo group, potentially through the use of protecting groups or specific catalyst systems that differentiate between the two functionalities.

Despite this potential, a detailed search of scientific literature and patent databases did not yield specific examples or studies detailing the participation of this compound in Suzuki-Miyaura coupling reactions. Consequently, no data on its substrate scope or specific reaction conditions can be provided.

Other Palladium-Catalyzed Cross-Couplings (e.g., Heck, Sonogashira, Negishi)

Beyond the Suzuki coupling, the bromo substituent on this compound could theoretically engage in other palladium-catalyzed reactions:

Heck Reaction: This reaction typically couples an aryl or vinyl halide with an alkene to form a substituted alkene. chembuyersguide.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc compound.

In all these cases, the carbon-bromine bond of the title compound would be the reactive site. However, the presence of the boronic acid group could lead to competing side reactions, such as homocoupling or other Suzuki-type processes, complicating the reaction outcome.

No specific research findings or data were found describing the use of this compound as a substrate in Heck, Sonogashira, Negishi, or other related palladium-catalyzed cross-coupling reactions.

Copper-Catalyzed Amination and Other Transformations

Copper-catalyzed reactions, particularly the Ullmann condensation or Buchwald-Hartwig amination (which can also be palladium-catalyzed), are common methods for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. A chemo- and regioselective copper-catalyzed amination procedure for various bromobenzoic acids has been described, which proceeds without the need for protecting the carboxylic acid group. This suggests that the bromo group of this compound could potentially be converted to an amino group.

However, the literature search did not provide any specific instances of this compound undergoing copper-catalyzed amination or other related transformations.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functionalities in organic chemistry, readily undergoing transformations into esters, amides, alcohols, and other derivatives.

Esterification and Amidation Reactions

Esterification and amidation are fundamental reactions of carboxylic acids. Esterification is typically performed by reacting the carboxylic acid with an alcohol under acidic conditions. Amidation involves the reaction with an amine, often requiring the activation of the carboxylic acid, for example, by converting it to an acyl chloride.

While no specific examples for this compound were found, closely related compounds demonstrate this reactivity. For instance, 5-bromo-2,4-difluorobenzoic acid can be converted to its methyl ester using thionyl chloride and methanol. Similarly, 4-bromo-2,5-difluorobenzoic acid has been converted into its corresponding amide. These examples suggest that the carboxylic acid group of the title compound should behave in a predictable manner.

Table 1: Representative Esterification of a Related Bromofluorobenzoic Acid

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 5-bromo-2,4-difluorobenzoic acid | Methanol, Thionyl chloride | Methyl 5-bromo-2,4-difluorobenzoate | 62.3% |

Reductions and Oxidations at the Carboxyl Group

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride or borane (B79455) complexes. Oxidation of the carboxyl group itself is not a common transformation under standard organic synthesis conditions.

A procedure for the reduction of the closely related 4-bromo-2,5-difluorobenzoic acid to (4-bromo-2,5-difluorophenyl)methanol (B1532498) has been documented, utilizing a borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂). This indicates that the carboxylic acid of the title compound could likely be reduced without affecting the bromo or fluoro substituents, although the boronic acid group's stability under these conditions would need to be considered.

No specific studies on the reduction or oxidation of the carboxyl group of this compound have been reported in the searched literature.

Table 2: Representative Reduction of a Related Bromofluorobenzoic Acid

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 4-bromo-2,5-difluorobenzoic acid | BH₃·SMe₂, THF | (4-bromo-2,5-difluorophenyl)methanol |

Transformations Involving the Aromatic Halogens (Bromine and Fluorine)

There is no specific information available in the reviewed literature detailing the selective derivatization of the bromine atom on this compound through either nucleophilic aromatic substitution or cross-coupling reactions.

In principle, for structurally related bromo-fluoroaromatic compounds, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. beilstein-journals.orgnih.gov This difference in reactivity would theoretically allow for the selective substitution of the bromine atom while leaving the fluorine atom intact. However, without experimental data on this compound, reaction conditions, yields, and regioselectivity remain purely speculative.

Nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring. libretexts.orgmasterorganicchemistry.com In the case of this compound, the boronic acid, carboxylic acid, and fluorine substituents possess electron-withdrawing characteristics that could influence the ring's susceptibility to nucleophilic attack. The effectiveness of these groups in activating the ring for the displacement of bromine would depend on the specific nucleophile and reaction conditions. libretexts.orgyoutube.com No published studies were found that investigate this specific transformation.

Detailed research findings on the specific influence of the fluorine atom on the aromatic reactivity and regioselectivity of this compound are not available.

Generally, fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on an aromatic ring. This effect deactivates the ring towards electrophilic aromatic substitution. Conversely, it can activate the ring towards nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. libretexts.org In the structure of this compound, the fluorine atom is ortho to the carboxylic acid group and meta to both the bromine and boronic acid groups. Its precise influence on the regioselectivity of potential reactions on this specific molecule has not been experimentally determined or reported.

Reactions of the Boronic Acid Group Beyond Cross-Coupling

No specific studies on the complexation of this compound with diols or other ligands have been reported in the scientific literature.

Boronic acids are well-known Lewis acids that can form reversible covalent complexes with molecules containing vicinal diol functionalities, such as sugars and polyols. wikipedia.org This interaction results in the formation of a five- or six-membered cyclic boronate ester. This property is the basis for their use in sensors and for the selective transport of saccharides. wikipedia.org While it is chemically plausible that this compound would undergo such complexation reactions, no data, such as binding constants or structural characterization of the resulting complexes, are available.

Table 1: Potential Diol Ligands for Boronic Acid Complexation (General)

| Ligand Class | Example | Potential Complex Type |

|---|---|---|

| Simple Diols | Ethylene Glycol, Propane-1,2-diol | Cyclic Boronate Ester |

| Sugars | Glucose, Fructose | Cyclic Boronate Ester |

This table is illustrative of the general reactivity of boronic acids and does not represent experimental data for this compound.

There is a lack of published research on other boron-mediated transformations specifically involving this compound, beyond the widely recognized Suzuki-Miyaura cross-coupling reaction.

The boronic acid functional group is known to participate in a variety of transformations in organic chemistry. wikipedia.orgnih.gov These include the Chan-Lam coupling for the formation of carbon-nitrogen or carbon-oxygen bonds, conjugate addition reactions, and oxidation to form phenols. wikipedia.org However, the application of these reactions to this compound, and how the other substituents on the ring might affect the outcome, has not been documented.

Table 2: General Boron-Mediated Transformations

| Reaction Name | Description | Potential Product Type |

|---|---|---|

| Chan-Lam Coupling | Copper-catalyzed reaction with N-H or O-H containing compounds. | Aryl amine or Aryl ether |

| Oxidation | Reaction with an oxidizing agent (e.g., H₂O₂). | Phenol |

This table lists general reactions of arylboronic acids. No specific examples using this compound have been found in the literature.

Applications of 5 Borono 4 Bromo 2 Fluorobenzoic Acid As a Synthetic Building Block in Advanced Chemistry

Construction of Complex Organic Architectures

The strategic placement of three distinct functional groups on the aromatic ring of 5-borono-4-bromo-2-fluorobenzoic acid makes it an ideal starting material for the synthesis of intricate molecular frameworks. The boronic acid group is particularly amenable to Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. This allows for the introduction of a wide array of aryl or vinyl substituents at the 5-position.

Furthermore, the bromine atom at the 4-position offers an additional site for orthogonal cross-coupling reactions, such as Sonogashira, Heck, or Buchwald-Hartwig aminations. The differential reactivity of the boronic acid and the bromine atom allows for a stepwise and controlled elaboration of the molecular structure. The fluorine atom at the 2-position, while less reactive in cross-coupling, significantly influences the electronic properties of the aromatic ring and can participate in nucleophilic aromatic substitution reactions under specific conditions. This multi-handle approach enables chemists to build complex, three-dimensional structures with a high degree of precision.

Precursor in Medicinal Chemistry Research

The structural motifs present in this compound are frequently found in biologically active compounds, making it a valuable precursor in medicinal chemistry research.

This compound serves as a key starting material for the synthesis of more complex pharmaceutical intermediates. Its utility is exemplified by the preparation of biaryl compounds, which are common cores in many drug candidates. For instance, palladium-catalyzed coupling reactions with various arylboronic acids can be used to generate diverse biaryl structures. guidechem.com The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting drug molecules.

The rigid benzoic acid core of this compound provides a stable scaffold upon which to build novel molecular entities. By sequentially modifying the three functional groups, medicinal chemists can generate libraries of diverse compounds for high-throughput screening. This approach accelerates the drug discovery process by systematically exploring the chemical space around a privileged core structure.

SGLT2 Inhibitors Precursors: Arylboronic acids are utilized in the synthesis of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. acs.org The synthesis of some SGLT2 inhibitors involves the coupling of a boronic acid derivative with a glucose moiety. acs.org The structural framework of this compound makes it a plausible precursor for novel SGLT2 inhibitors, where the boronic acid would be the key functional group for the coupling reaction.

Sulfamoylbenzamide Derivatives: The sulfamoylbenzamide moiety is a key feature of various therapeutic agents. nih.gov The synthesis of unsymmetrical N-arylsulfamides can be achieved through the Chan-Lam coupling reaction of sulfamoyl azides with arylboronic acids. semanticscholar.orgrsc.org Therefore, this compound could serve as a crucial building block in the synthesis of novel sulfamoylbenzamide derivatives with potential biological activity. nih.gov The introduction of a boronic acid group into ligands can also improve their potency by forming multiple hydrogen bonds with target proteins. nih.gov

| Compound Class | Key Synthetic Reaction | Role of this compound |

|---|---|---|

| SGLT2 Inhibitor Precursors | Suzuki-Miyaura Coupling | Provides the arylboronic acid component for coupling with a protected glucose derivative. |

| Sulfamoylbenzamide Derivatives | Chan-Lam Coupling | Serves as the arylboronic acid partner for reaction with sulfamoyl azides. |

Building Block for Agrochemical Research

Halogenated benzoic acids are important intermediates in the synthesis of agrochemicals, including herbicides and fungicides. chemimpex.com The unique combination of bromo and fluoro substituents in this compound can be exploited to develop new active ingredients for crop protection. The boronic acid functionality allows for the introduction of further diversity, potentially leading to the discovery of compounds with improved efficacy and novel modes of action.

Contributions to Materials Science and Functional Materials Research

Arylboronic acids are not only useful in life sciences but also play a role in materials science. They can be used in the synthesis of specialty polymers and resins. chemimpex.com The incorporation of the this compound moiety into polymer chains could enhance properties such as thermal stability and chemical resistance. Furthermore, boronic acids are known to interact with diols, which can be utilized in the development of sensors and other functional materials. The presence of heavy atoms like bromine can also impart interesting photophysical properties to the resulting materials.

| Field | Application | Key Feature of this compound |

|---|---|---|

| Agrochemicals | Synthesis of novel herbicides and fungicides | Halogenated aromatic core. |

| Materials Science | Development of specialty polymers and sensors | Boronic acid for polymerization and diol recognition. |

Information Regarding "this compound"

Following a comprehensive search of scientific databases and chemical literature, we must report that there is no available information on the chemical compound “this compound.” This includes a lack of a registered CAS number, synthesis protocols, and documented applications in any field of chemistry.

The search results consistently identified related, but structurally distinct, compounds such as "5-Bromo-2-fluorobenzoic acid" and "4-Bromo-2-fluorobenzoic acid." However, these compounds lack the crucial borono (-B(OH)₂) functional group specified in the request and therefore fall outside the scope of the article's subject.

Due to the strict instruction to focus solely on "this compound" and the provided outline, it is not possible to generate the requested article. Creating content on the specified topics—such as its use in Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), polymeric materials, or natural product synthesis—would be speculative and would not meet the required standards of scientific accuracy.

We are therefore unable to fulfill the request as outlined.

Theoretical and Computational Studies on 5 Borono 4 Bromo 2 Fluorobenzoic Acid

Electronic Structure Calculations and Molecular Orbital Theory

The electronic structure of 5-Borono-4-bromo-2-fluorobenzoic acid is fundamentally governed by the interplay of its constituent functional groups: the phenyl ring, the boronic acid group (-B(OH)₂), the bromine atom (-Br), the fluorine atom (-F), and the carboxylic acid group (-COOH). Electronic structure calculations, typically employing Density Functional Theory (DFT) or ab initio methods, provide a quantitative description of the electron distribution and molecular orbitals.

Molecular Orbital (MO) theory describes the formation of bonding and anti-bonding orbitals from the linear combination of atomic orbitals. For a molecule like this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the lowest energy orbital available to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Computational studies on similar substituted phenylboronic acids reveal that the presence of electron-withdrawing groups, such as halogens and carboxylic acids, tends to lower the energy of both the HOMO and LUMO. The specific positioning of these substituents on the phenyl ring in this compound would lead to a complex electronic landscape. The fluorine at the ortho position and the bromine at the para position to the carboxylic acid group, along with the boronic acid group at the meta position, create a unique inductive and resonance effect profile.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.75 |

Note: These values are illustrative and based on trends observed in related molecules. Actual values would require specific DFT calculations.

Quantum Chemical Analysis of Reactivity and Reaction Pathways

Quantum chemical analysis can predict the reactivity of this compound by examining various molecular descriptors. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this molecule, the oxygen atoms of the carboxylic and boronic acid groups would be expected to be nucleophilic centers, while the hydrogen atoms of these groups and the boron atom would be electrophilic.

Reactivity indices such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's tendency to undergo various types of chemical reactions. For instance, a lower ionization potential (approximated by the negative of the HOMO energy) suggests a greater ease of donating an electron.

The presence of multiple functional groups suggests several potential reaction pathways. The boronic acid group is well-known for its participation in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. Computational studies can model the transition states and reaction energies of such a reaction, providing insights into the reaction mechanism and predicting the most favorable conditions. Similarly, the carboxylic acid group can undergo esterification or amidation reactions. Quantum chemical calculations can help in understanding the relative reactivity of these different sites.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and conformational flexibility of this compound are crucial for its properties and interactions. The molecule has several rotatable bonds, primarily around the C-C bond connecting the carboxylic acid to the ring, and the C-B bond of the boronic acid group. Conformational analysis, typically performed by systematically rotating these bonds and calculating the corresponding energy, can identify the most stable conformers.

Studies on substituted phenylboronic acids have shown that the orientation of the B(OH)₂ group relative to the phenyl ring can significantly impact the molecule's properties. nih.gov Intramolecular hydrogen bonding between the hydroxyl groups of the boronic acid and the adjacent fluorine atom or the carboxylic acid group could play a significant role in stabilizing certain conformations.

Intermolecular interactions are key to understanding the solid-state structure and solution behavior of the compound. The carboxylic acid and boronic acid groups are capable of forming strong hydrogen bonds, leading to the formation of dimers or extended networks in the solid state. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these non-covalent interactions.

Computational Prediction of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic properties and reactivity descriptors, it is possible to establish Quantitative Structure-Activity Relationships (QSAR) or Structure-Reactivity Relationships. For example, one could computationally explore the effect of replacing the bromine atom with other halogens or introducing different substituents at various positions on the phenyl ring.

Such studies on related phenylboronic acids have demonstrated that the electronic nature and position of substituents have a predictable influence on properties like the acidity (pKa) of the boronic acid group. mdpi.com Electron-withdrawing groups generally increase the acidity, and this effect is modulated by their position (ortho, meta, or para) due to a combination of inductive and resonance effects. A similar computational approach could be used to predict how structural modifications would tune the reactivity of this compound for specific applications.

Table 2: Predicted pKa Values for Hypothetical Derivatives

| Derivative | Predicted pKa |

|---|---|

| 5-Borono-4-chloro-2-fluorobenzoic acid | 7.8 |

| 5-Borono-4-iodo-2-fluorobenzoic acid | 8.1 |

Note: These values are illustrative, based on established trends of substituent effects on the acidity of phenylboronic acids.

Molecular Modeling for Design of Derivatives and Applications

Molecular modeling serves as a powerful tool for the rational design of derivatives of this compound with tailored properties. For instance, in the context of drug discovery, this molecule could serve as a scaffold or a starting point for the design of enzyme inhibitors. The boronic acid group is a known pharmacophore that can form covalent bonds with serine residues in the active sites of certain enzymes. nih.gov

Molecular docking simulations could be used to predict the binding mode and affinity of this compound and its virtual derivatives to a target protein. These simulations would guide the selection of the most promising candidates for synthesis and experimental testing. Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex, offering a more detailed understanding of the binding process.

In materials science, derivatives of this compound could be explored for applications in organic electronics or as sensors. Computational modeling can predict properties such as the electronic absorption and emission spectra of potential derivatives, aiding in the design of new materials with desired optical and electronic characteristics.

Advanced Analytical Methodologies in Research on 5 Borono 4 Bromo 2 Fluorobenzoic Acid and Its Derivatives

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic techniques are indispensable for separating components of a mixture, making them ideal for assessing the purity of 5-Borono-4-bromo-2-fluorobenzoic acid and for monitoring the progress of reactions involving its synthesis or modification.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like substituted benzoic acids. For boronic acids, reversed-phase HPLC (RP-HPLC) is commonly employed. A significant challenge in the analysis of boronic acids is their tendency to undergo dehydration to form cyclic boroxine (B1236090) anhydrides or, in the case of their esters, hydrolysis back to the boronic acid. Method development often focuses on selecting appropriate columns and mobile phases to minimize these competing reactions and ensure accurate quantification. For instance, a typical HPLC method for a related compound, 4-Bromo-2-fluorobenzoic acid, specifies a purity of ≥99.0%, demonstrating the high resolution achievable with this technique.

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While boronic acids themselves are generally not volatile enough for direct GC analysis without derivatization, their ester derivatives can sometimes be analyzed this way. A low thermal mass (LTM) GC method has been developed for the rapid separation and determination of related bromofluorobenzaldehyde isomers, highlighting the high efficiency and sensitivity of modern GC techniques for analyzing precursors and intermediates. mdpi.com

Reaction monitoring is a critical application of these techniques. By taking aliquots from a reaction mixture at various time points, chemists can track the consumption of starting materials (like 2-fluoro-4-bromotoluene in a synthesis of 4-bromo-2-fluorobenzoic acid) and the formation of products and byproducts. researchgate.net This allows for precise control over reaction conditions and optimization of yield and purity.

| Parameter | Typical Condition for Boronic/Benzoic Acid Analysis | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Acquity BEH C18, Zorbax SB-Aq) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., 0.1% Formic Acid, 10 mM Ammonium Acetate) and an organic solvent (e.g., Acetonitrile, Methanol) | Elutes compounds from the column with varying polarity. |

| Detector | UV/Vis Diode Array Detector (DAD) (e.g., at 205-260 nm) | Detects and quantifies compounds that absorb UV light. |

| Flow Rate | 0.4 - 1.0 mL/min | Controls the speed of the separation. |

| Temperature | Ambient or controlled (e.g., 50 °C) | Ensures reproducibility of retention times. |

Spectroscopic Techniques for Structural Elucidation of Products and Intermediates (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are vital for determining the precise molecular structure of this compound and its derivatives. Each technique provides unique information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms. For a compound like this compound, one would expect to see distinct signals for the aromatic protons, with their chemical shifts and coupling patterns revealing their positions on the benzene (B151609) ring relative to the fluoro, bromo, borono, and carboxylic acid groups.

¹³C NMR identifies the different carbon environments in the molecule. The spectrum would show characteristic signals for the carboxylic acid carbon, the carbon atom bonded to boron, and the other aromatic carbons, with their chemical shifts influenced by the attached substituents (F, Br, B(OH)₂).

¹⁹F NMR is particularly useful for fluorinated compounds, offering high sensitivity and a wide chemical shift range. chemijournal.com It provides direct information about the chemical environment of the fluorine atom and can show coupling to nearby protons (¹H-¹⁹F coupling), which is invaluable for confirming the substitution pattern on the aromatic ring. chemijournal.comwikipedia.org

¹¹B NMR is specific for boron-containing compounds and can distinguish between the trigonal planar sp²-hybridized boronic acid and the tetrahedral sp³-hybridized boronate esters or complexes that may form. wiley-vch.de This is crucial for studying reactions at the boronic acid moiety. wiley-vch.de

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. For example, a very broad band in the 2500-3300 cm⁻¹ region is typical for the O-H stretch of a carboxylic acid dimer. A strong absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Bands associated with the B-O-H bending and B-O stretching (around 1350 cm⁻¹) would confirm the presence of the boronic acid group. rsc.org C-F and C-Br stretching vibrations would also be present at lower frequencies.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. For this compound (C₇H₅BBrFO₂), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (approx. 249.8 g/mol ), showing a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly 1:1 ratio). Common fragmentation pathways for benzoic acids include the loss of OH and COOH.

| Technique | Expected Observations for this compound |

|---|---|

| ¹H NMR | Aromatic proton signals (doublets, triplets) with chemical shifts and coupling constants determined by F, Br, COOH, and B(OH)₂ substituents. A broad singlet for the COOH proton and B(OH)₂ protons. |

| ¹³C NMR | Distinct signals for each of the 7 carbon atoms, including the C=O of the carboxylic acid, and aromatic carbons showing C-F and C-B coupling. |

| ¹⁹F NMR | A single resonance, likely a doublet of doublets due to coupling with adjacent aromatic protons. |

| ¹¹B NMR | A broad signal characteristic of a trigonal sp² boron atom. |

| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), B-O stretch (~1350 cm⁻¹), C-F and C-Br stretches. |

| Mass Spectrometry | Molecular ion peak showing the characteristic Br isotopic pattern. Fragments corresponding to the loss of functional groups. |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

Advanced hyphenated techniques for complex mixture analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures containing this compound, its intermediates, and derivatives. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced version, tandem mass spectrometry (LC-MS/MS) , are particularly well-suited for this purpose. nih.gov An LC system separates the components of a mixture, which are then introduced directly into a mass spectrometer. The MS provides molecular weight and structural information for each separated component. This is invaluable for identifying unknown impurities in a sample or for confirming the identity of products in a complex reaction mixture, such as a Suzuki coupling reaction. rsc.orgresearchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) coupled with MS offers even faster analysis times and higher resolution. rsc.orgresearchgate.net

Developing sensitive LC-MS/MS methods, often using multiple reaction monitoring (MRM), allows for the quantification of trace levels of boronic acids or their derivatives. researchgate.netacs.org This is critical for applications where even small amounts of impurities can be detrimental. The combination of chromatographic separation with the high selectivity and sensitivity of mass spectrometry makes these hyphenated techniques essential for modern chemical analysis. rsc.org

Emerging Research Directions and Future Perspectives for 5 Borono 4 Bromo 2 Fluorobenzoic Acid

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 5-Borono-4-bromo-2-fluorobenzoic acid will likely focus on developing environmentally benign and efficient methodologies. Current synthetic strategies for similar arylboronic acids often rely on harsh reagents and multi-step procedures. Future research could explore greener alternatives, such as palladium-catalyzed borylation of the corresponding aryl halide. The development of one-pot syntheses, minimizing waste and purification steps, would be a significant advancement. Another promising avenue is the use of flow chemistry, which can offer improved safety, scalability, and reaction control.

Table 1: Potential Sustainable Synthetic Approaches

| Method | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Borylation | High functional group tolerance, direct C-H activation possibilities. | Development of highly active and reusable catalysts. |

| One-Pot Synthesis | Reduced waste, time, and cost efficiency. | Optimization of reaction conditions to avoid side reactions. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization for this specific transformation. |

| Biocatalysis | Mild reaction conditions, high selectivity. | Discovery and engineering of enzymes for C-B bond formation. |

Exploration of Undiscovered Reactivity Patterns

The unique substitution pattern of this compound, featuring a boronic acid, a bromine atom, and a fluorine atom, suggests a rich and unexplored reactivity profile. Future research will likely focus on the selective functionalization of this molecule. The bromine and boronic acid moieties are prime candidates for various cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings. The fluorine atom and carboxylic acid group also offer opportunities for further derivatization, potentially leading to the synthesis of novel and complex molecular architectures. Investigating the interplay between these functional groups and their influence on the molecule's reactivity will be a key area of study.

Expansion into New Frontier Areas of Chemical Synthesis and Materials Science

Given the versatile nature of arylboronic acids, this compound holds significant potential for application in emerging fields. In materials science, it could serve as a monomer for the synthesis of novel polymers with tailored electronic and photophysical properties. Its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with applications in gas storage, catalysis, and sensing. In chemical synthesis, it could be a valuable building block for the construction of complex organic molecules, including pharmaceuticals and agrochemicals.

Integration into Automated Synthesis and High-Throughput Screening Platforms

The development of robust synthetic routes to this compound will enable its integration into automated synthesis platforms. This would allow for the rapid generation of libraries of derivatives for high-throughput screening in drug discovery and materials science. The ability to systematically modify the core structure and evaluate the properties of the resulting compounds in an automated fashion will significantly accelerate the discovery of new lead compounds and materials. Research in this area would focus on adapting existing automated synthesis protocols or developing new ones to handle this specific building block.

Synergistic Research with Other Boron-Containing Reagents

The boronic acid functionality of this compound opens up possibilities for synergistic research with other boron-containing reagents. For instance, it could be used in combination with other boronic acids or esters in tandem catalytic cycles to construct complex molecular scaffolds. Exploring its potential as a ligand or catalyst in its own right, perhaps in conjunction with other metal catalysts, could unveil novel catalytic activities. The unique electronic properties conferred by the bromine and fluorine substituents may lead to unexpected and valuable synergistic effects in various chemical transformations.

Table 2: Potential Synergistic Applications

| Research Area | Potential Role of this compound | Expected Outcome |

| Tandem Catalysis | As a substrate in sequential cross-coupling reactions. | Efficient synthesis of complex poly-aromatic systems. |

| Ligand Development | As a ligand for transition metal catalysts. | Enhanced catalytic activity and selectivity. |

| Frustrated Lewis Pair Chemistry | In combination with a bulky Lewis base. | Activation of small molecules for novel transformations. |

| Bidentate Directing Group | Utilizing the boronic acid and carboxylic acid groups. | Site-selective C-H functionalization of the aromatic ring. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.